molecular formula C16H14ClN5OS B4862305 N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4862305
M. Wt: 359.8 g/mol
InChI Key: DSJGHZJPWAVIIB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a tetrazole ring and a 2-chlorobenzyl group. The tetrazole moiety, a nitrogen-rich heterocycle, enhances metabolic stability and bioactivity, while the chlorobenzyl substituent contributes to lipophilicity and target binding affinity. Its structural analogs, however, demonstrate diverse pharmacological properties, including Wnt/β-catenin pathway inhibition () and non-nucleoside reverse transcriptase inhibition (NNRTI) ().

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-14-9-5-4-6-12(14)10-18-15(23)11-24-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJGHZJPWAVIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Sulfanyl Group Introduction: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 2-chlorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticholinesterase Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study synthesized several tetrazole derivatives, including those similar to N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and evaluated their ability to inhibit acetylcholinesterase (AChE). Among these compounds, some showed promising inhibition percentages, suggesting potential therapeutic applications in managing Alzheimer's disease .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer properties. For instance, compounds derived from tetrazoles have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain tetrazole-containing compounds can selectively target cancer cells while exhibiting low toxicity to normal cells. This selectivity is critical for developing effective cancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Tetrazole Ring : This is often achieved through the reaction of hydrazine derivatives with carbonyl compounds or other suitable precursors.
  • Substitution Reactions : The chlorobenzyl group is introduced via nucleophilic substitution methods.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Case Study on Anticholinesterase Activity

In a study evaluating the anticholinesterase activity of various tetrazole derivatives, this compound was included among other synthesized compounds. The results indicated that some derivatives had significant inhibitory effects on AChE, with specific substitutions enhancing activity levels. For example, compounds with electron-donating groups exhibited higher inhibition percentages compared to others .

Case Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of tetrazole derivatives against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231). The study found that certain derivatives exhibited good cytotoxicity (IC50 values ranging from 27.7 to 39.2 µM) against cancer cells while showing low toxicity to normal cells (IC50 > 100 µM). This highlights the potential of this compound as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues: Tetrazole vs. Triazole Derivatives

Tetrazole and triazole rings are bioisosteres, but their electronic and steric properties differ significantly. For example:

  • Tetrazole-containing analogs (e.g., ): N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide () has a pKa of 12.21, indicating moderate basicity, which affects solubility and membrane permeability.
  • Triazole-containing analogs (e.g., ):
    • Compound L-1 (), a triazole-based NNRTI, exhibits strong binding to HIV-1 RT’s allosteric cavity, attributed to the triazole’s planar geometry and hydrogen-bonding capacity.
    • Compounds 38 and 39 () with 1,2,3-triazole-5-ylsulfanyl groups demonstrate MIC values of 8–16 µg/mL against E. coli, suggesting triazoles may enhance antimicrobial activity compared to tetrazoles in certain contexts.

Key Structural Differences:

Feature Tetrazole Analogs Triazole Analogs
Ring Stability Higher thermal stability Lower thermal stability
Hydrogen Bonding Stronger H-bond acceptor (4 N atoms) Moderate H-bond capacity
Bioactivity Examples Enzyme inhibition () Antimicrobial, NNRTI ()
Substituent Effects on Bioactivity

The 2-chlorobenzyl group in the target compound is compared to other substituents in analogs:

  • Chlorophenyl vs. Fluorobenzyl :
    • Compounds 38 and 39 () with 2-fluorobenzyl and 4-fluorobenzyl groups show MICs of 16 µg/mL against E. coli, while chlorophenyl analogs (e.g., ) exhibit MICs as low as 4 µg/mL. The electron-withdrawing chlorine atom may enhance antibacterial potency via improved target interaction.
  • Methoxyphenyl vs. Chlorobenzyl :
    • N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide () has a lower predicted density (1.35 g/cm³) than chlorobenzyl analogs, suggesting substituents influence crystallinity and solubility.

Table 1: Substituent Impact on Physical Properties

Compound (Reference) Substituent pKa Density (g/cm³) Bioactivity (MIC, µg/mL)
N-(2-chlorobenzyl)-... (Target) 2-chlorobenzyl Not reported Not reported Not reported
N-(2-methoxyphenyl)-... () 2-methoxyphenyl 12.21 1.35 Not tested
Compound 38 () 2-fluorobenzyl Not reported Not reported 16 (E. coli)
7a () 2-chlorophenyl Not reported Not reported 4 (Bacterial strains)
Enzyme Inhibition Profiles
  • HIV-1 RT Inhibition :
    • The triazole-based L-1 () docks into HIV-1 RT’s allosteric site with a Glide score of −8.2 kcal/mol, whereas tetrazole analogs (e.g., ) are untested for this target.
  • Wnt/β-catenin Pathway: iCRT3 (), a structurally distinct oxazole-acetamide, inhibits β-catenin/TCF interaction (IC₅₀ = 0.5 µM). No data exist for tetrazole analogs in this pathway.
  • Lipoxygenase (LOX) and Cholinesterase :
    • Oxadiazole-indole hybrids () show LOX inhibition (IC₅₀ = 12–25 µM) and BChE inhibition (IC₅₀ = 8–18 µM), suggesting acetamide derivatives with bulkier substituents (e.g., indole) enhance enzyme binding.

Table 2: Enzyme Inhibition Comparison

Compound (Reference) Target Enzyme IC₅₀/Activity
iCRT3 () β-catenin/TCF 0.5 µM
8t () Lipoxygenase (LOX) 12 µM
8w () Butyrylcholinesterase 8 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring followed by sulfanyl-acetamide coupling. Key steps include:

  • Reagents : Use sodium hydroxide or potassium carbonate to deprotonate intermediates, and coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while ethanol or dichloromethane aids in purification .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions; reflux for cyclization steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine analytical techniques for cross-validation:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, tetrazole ring carbons at δ 145–155 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 414.08) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement; validate bond lengths and angles against crystallographic databases .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize enzyme inhibition and receptor-binding assays:

  • Enzyme Targets : Test against HIV-1 reverse transcriptase (RT) via fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
  • Refinement with SHELX : Apply SHELXL for structure solution; refine anisotropic displacement parameters and validate via R-factor (< 0.05) .
  • Twinned Data Handling : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger’s Glide to dock the compound into HIV-1 RT’s allosteric site (PDB: 2RKI). Optimize poses using OPLS4 force field .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes; calculate binding free energy via MM-PBSA .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation : Replace the chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Bioisosteric Replacement : Swap the tetrazole ring with 1,2,4-triazole or oxadiazole to assess potency changes .
  • Quantitative SAR (QSAR) : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies; apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .

Q. What advanced techniques validate purity and stability under experimental conditions?

Methodological Answer:

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect degradation products .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (5°C/min ramp) to identify decomposition temperatures .

Q. How do solvent and pH affect the compound’s stability during biological assays?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze via HPLC to detect hydrolysis (amide bond cleavage at pH > 10) .
  • Solvent Compatibility : Test solubility in DMSO (stock solutions) and aqueous buffers (PBS) to avoid precipitation .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) .
  • Catalysis : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl intermediates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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